molecular formula C21H20FN3O4S B6545534 N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 946274-60-8

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B6545534
CAS No.: 946274-60-8
M. Wt: 429.5 g/mol
InChI Key: JVAMPEZOIHFZCA-UHFFFAOYSA-N
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Description

This compound is a thiazole-based benzamide derivative characterized by a 3,5-dimethoxybenzamide core linked to a 4-substituted thiazol-2-yl group. The substituent at the 4-position of the thiazole ring consists of a carbamoylmethyl group attached to a 3-fluoro-4-methylphenyl moiety. Its molecular formula is C₂₁H₂₀FN₃O₄S, with a molecular weight of 429.46 g/mol (calculated).

Properties

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-12-4-5-14(8-18(12)22)23-19(26)9-15-11-30-21(24-15)25-20(27)13-6-16(28-2)10-17(7-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAMPEZOIHFZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C20H18FN3O3S, with a molecular weight of 399.4 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.

PropertyValue
Molecular FormulaC20H18FN3O3S
Molecular Weight399.4 g/mol
CAS Number921586-41-6

Anticancer Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. Inhibition of DHFR destabilizes the enzyme and reduces cellular levels of NADPH, leading to decreased cancer cell growth .

The proposed mechanism for the anticancer activity of this compound involves:

  • Inhibition of Key Enzymes : Similar benzamide derivatives inhibit enzymes critical for nucleotide synthesis.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Compounds like this compound may cause cell cycle arrest at various checkpoints.

Case Studies

  • In Vitro Studies : A study demonstrated that a related benzamide compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The IC50 values indicated potent activity at low concentrations .
  • In Vivo Studies : Animal models treated with similar thiazole-containing benzamides showed reduced tumor sizes compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .

Recent Investigations

Recent literature has focused on synthesizing and characterizing new derivatives based on the thiazole-benzamide scaffold. These studies aim to enhance bioactivity while reducing toxicity:

  • Synthesis and Characterization : Techniques such as FTIR and NMR have been employed to confirm the structural integrity of synthesized compounds .
  • Biological Assays : Various assays have been conducted to evaluate cytotoxicity against human cancer cell lines. Results have shown promising activity comparable to established chemotherapeutics .

Summary of Findings

The biological activity of this compound suggests potential as an anticancer agent through multiple mechanisms:

MechanismDescription
Enzyme InhibitionInhibits DHFR and other key enzymes
Apoptosis InductionTriggers programmed cell death in cancer cells
Cell Cycle ArrestPrevents progression through cell cycle

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (BF38380)

  • Molecular Formula : C₂₀H₁₈FN₃O₄S
  • Molecular Weight : 415.438 g/mol .
  • Key Difference : The 3-fluoro-4-methylphenyl group in the target compound is replaced with a 3-fluorophenyl group in BF38380.
  • Implications : The absence of the methyl group at the 4-position of the phenyl ring may reduce steric hindrance and alter binding affinity to target proteins. This modification could influence solubility, metabolic stability, or pharmacokinetic properties .

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(phenylmethyl)benzamide

  • Molecular Features : Contains a benzothiazole core instead of a thiazole, with additional methyl groups at the 4- and 6-positions. The benzamide group is further substituted with a phenylmethyl group.
  • Key Difference : The benzothiazole scaffold and N-benzyl substitution differentiate it from the target compound’s simpler thiazole and unsubstituted benzamide structure.
  • Implications: Benzothiazoles are known for enhanced electron-withdrawing properties and rigidity, which may improve binding to hydrophobic enzyme pockets compared to thiazoles .

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Molecular Formula : C₁₄H₉ClF₂N₂O₂
  • Molecular Weight : 310.68 g/mol .
  • Key Difference : A benzamide insecticide with 2,6-difluoro and 4-chlorophenyl substituents, lacking the thiazole ring and methoxy groups.
  • Implications : The absence of a thiazole ring likely shifts its mechanism of action from kinase inhibition (hypothesized for the target compound) to chitin synthesis inhibition in insects .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Molecular Formula: C₁₇H₁₆F₃NO₂
  • Molecular Weight : 323.31 g/mol .
  • Key Difference : Features a trifluoromethylbenzamide core and an isopropoxyphenyl group, diverging from the dimethoxybenzamide and thiazole motifs.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Thiazole-Benzamide 3,5-Dimethoxy, 3-fluoro-4-methylphenyl 429.46 Kinase inhibition (hypothetical)
BF38380 Thiazole-Benzamide 3,5-Dimethoxy, 3-fluorophenyl 415.44 Medicinal chemistry research
Diflubenzuron Benzamide 2,6-Difluoro, 4-chlorophenyl 310.68 Insecticide
Flutolanil Benzamide 2-Trifluoromethyl, 3-isopropoxyphenyl 323.31 Fungicide
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-... Benzothiazole-Benzamide 4,6-Dimethyl, N-benzyl ~450 (estimated) Enzyme modulation (hypothetical)

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